REACTION_CXSMILES
|
[NH:1]([C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1)[NH2:2].C(=O)(O)[O-].[K+].[C:20](O)(=O)[CH3:21]>O>[CH3:20][C:21]1[N:4]2[CH:5]=[CH:6][C:7]3[C:12]([C:3]2=[N:1][N:2]=1)=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=3 |f:1.2|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC2=CC(=CC=C12)OC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Excess acetic acid was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a brown oil
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
ADDITION
|
Details
|
The solid was treated with decolorizing carbon
|
Type
|
CUSTOM
|
Details
|
was recrystallized three times from benzene
|
Type
|
CUSTOM
|
Details
|
to give the productin a yield of 24%
|
Name
|
|
Type
|
|
Smiles
|
CC1=NN=C2N1C=CC1=CC(=CC=C21)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |